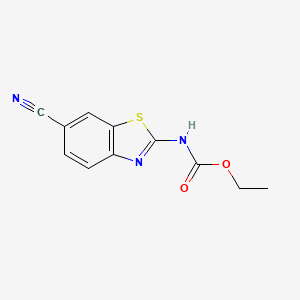

Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate is a chemical compound with the molecular formula C11H9N3O2S . It is also known as ethyl (6-cyanobenzo[d]thiazol-2-yl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N3O2S/c1-2-16-11(15)14-10-13-8-4-3-7(6-12)5-9(8)17-10/h3-5,17H,2H2,1H3,(H,13,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.28 . It should be stored at a temperature of 28°C .Applications De Recherche Scientifique

Overview

Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate is a chemical compound that has garnered interest in various scientific research fields. This compound's unique structure has implications in several areas, including its potential as an intermediate in chemical synthesis, its role in understanding carcinogenic mechanisms, and its application in environmental studies.

Carcinogenic Properties and Mechanisms

Research has shown that ethyl carbamate (EC) or urethane, closely related to the compound , is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). It's genotoxic and carcinogenic across several species, emphasizing the need for understanding its mechanisms and potential human health impacts. Studies indicate that EC's carcinogenicity may be mediated through metabolic pathways involving cytochrome P-450-catalyzed oxidation, leading to DNA adducts formation (Weber & Sharypov, 2009; Benson & Beland, 1997).

Environmental Presence and Impact

Ethyl carbamate and its derivatives, including this compound, have been studied for their occurrence in fermented foods and beverages, highlighting the importance of monitoring and reducing their levels in consumer products. The environmental persistence and behavior of these compounds necessitate research into their biodegradation pathways and fate in soil and groundwater. Such studies are crucial for assessing the potential environmental impact and for developing strategies to mitigate their presence in the ecosystem (Gong-ling, 2009; Thornton et al., 2020).

Antioxidant Capacity and Chemical Reactions

The compound's structural analogs have been explored for their antioxidant capacities, revealing insights into the reaction pathways that may underlie their potential therapeutic applications. Such research underscores the importance of understanding the chemical behavior of these compounds, which could lead to the development of new antioxidants with specific health benefits (Ilyasov et al., 2020).

Medicinal Chemistry and Pharmacological Activities

Benzothiazole derivatives, including those related to this compound, have been extensively studied for their diverse pharmacological activities. These activities range from antimicrobial, anticancer, anti-inflammatory, to antidiabetic properties. The structural diversity and pharmacological potential of benzothiazole derivatives underscore their significance in medicinal chemistry and drug discovery (Bhat & Belagali, 2020; Keri et al., 2015).

Propriétés

IUPAC Name |

ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S/c1-2-16-11(15)14-10-13-8-4-3-7(6-12)5-9(8)17-10/h3-5H,2H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGPJAYQBNVWOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2591730.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2591737.png)

![Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![N-[Cyano-(2-fluorophenyl)methyl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2591739.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2591740.png)

![N-benzyl-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2591742.png)

![Methyl 2-{8-[4-(ethoxycarbonyl)phenyl]-1-methyl-2,4-dioxo-1,3,5-trihydroimidaz olidino[1,2-h]purin-3-yl}acetate](/img/structure/B2591745.png)

![2-Chloro-1-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]propan-1-one](/img/structure/B2591748.png)

![N-benzyl-2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2591750.png)

![1-[2-(Methylsulfanyl)-5-nitrophenyl]ethan-1-one](/img/structure/B2591751.png)

![1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine](/img/structure/B2591752.png)